(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine
Overview
Description
(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a bromine atom, a methoxy group, and a fluorophenyl group, which contribute to its unique chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 2-methoxybenzyl alcohol, is brominated using bromine to form 5-bromo-2-methoxybenzyl bromide.
Nucleophilic Substitution: The bromide is then reacted with 2-(2-fluorophenyl)ethylamine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of a dehalogenated product.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 5-Bromo-2-methoxybenzaldehyde or 5-bromo-2-methoxybenzoic acid.
Reduction: 2-Methoxybenzyl[2-(2-fluorophenyl)ethyl]amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive phenethylamines.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
(5-Bromo-2-methoxybenzyl)[2-(3-fluorophenyl)ethyl]amine: Similar structure but with a different position of the fluorine atom on the phenyl ring.
2-Bromo-5-methoxybenzyl bromide: A precursor used in the synthesis of the target compound.
5-Bromo-2-methoxybenzaldehyde: An intermediate in the oxidation reactions of the target compound.
Uniqueness
(5-Bromo-2-methoxybenzyl)[2-(2-fluorophenyl)ethyl]amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of bromine, methoxy, and fluorophenyl groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(5-bromo-2-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrFNO/c1-20-16-7-6-14(17)10-13(16)11-19-9-8-12-4-2-3-5-15(12)18/h2-7,10,19H,8-9,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKPFRMKVKSLRQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CNCCC2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10364988 | |
Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
353779-39-2 | |
Record name | N-[(5-Bromo-2-methoxyphenyl)methyl]-2-(2-fluorophenyl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10364988 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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